9-Aminocamptothécine

Vue d'ensemble

Description

L’aminocamptothécine est un dérivé de la camptothécine, un alcaloïde naturel isolé de l’arbre chinois Camptotheca acuminata. La camptothécine et ses dérivés, y compris l’aminocamptothécine, sont connus pour leur puissante activité antitumorale. L’aminocamptothécine a été étudiée pour son utilisation potentielle dans le traitement du cancer en raison de sa capacité à inhiber l’enzyme topoisomérase I, qui est essentielle à la réplication et à la transcription de l’ADN .

Applications De Recherche Scientifique

Aminocamptothecin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and modification of camptothecin derivatives.

Biology: Investigated for its effects on cellular processes, including DNA replication and transcription.

Medicine: Explored for its potential use in cancer treatment due to its ability to inhibit topoisomerase I.

Industry: Used in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

L’aminocamptothécine exerce ses effets en inhibant l’enzyme topoisomérase I. Cette enzyme est responsable de la réduction du stress de torsion de l’ADN superenroulé pendant la réplication et la transcription. En stabilisant le complexe formé entre la topoisomérase I et l’ADN, l’aminocamptothécine empêche la religação des brins d’ADN, ce qui entraîne des dommages à l’ADN et l’apoptose (mort cellulaire programmée) dans les cellules cancéreuses . Ce mécanisme fait de l’aminocamptothécine un puissant agent antitumoral.

Analyse Biochimique

Biochemical Properties

9-AC targets the nuclear enzyme topoisomerase I . It stabilizes the covalent binding of topoisomerase I to its DNA substrates, leading to the formation of reversible, single-strand nicks producing potentially lethal double-strand DNA breaks .

Cellular Effects

9-AC inhibits cell growth and DNA synthesis in a concentration- and time-dependent manner . It interferes with nascent DNA chain elongation, leading to significant cellular effects .

Molecular Mechanism

The molecular mechanism of 9-AC involves the stabilization of the covalent binding of topoisomerase I to its DNA substrates . This leads to the formation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks .

Temporal Effects in Laboratory Settings

The effects of 9-AC change over time in laboratory settings . The systemic exposure required for antitumor effect is in excess of that achievable in patients .

Dosage Effects in Animal Models

The effects of 9-AC vary with different dosages in animal models . The bioavailability value was estimated as 0.31 after the first-pass elimination .

Metabolic Pathways

9-AC undergoes CYP3A-dependent hydroxylation, which is the main metabolic pathway for 9-AC in rat and human liver .

Transport and Distribution

The transport and distribution of 9-AC within cells and tissues are influenced, in part, by ATP-binding cassette (ABC) transporters .

Subcellular Localization

9-AC is localized in the nucleus due to its target, the nuclear enzyme topoisomerase I . The subcellular localization of 9-AC and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L’aminocamptothécine peut être synthétisée par diverses voies synthétiques. Une méthode courante implique la modification de la camptothécine pour introduire un groupe amino en position 9. Cela peut être réalisé par une série de réactions chimiques, notamment la nitration, la réduction et l’amination . Les conditions réactionnelles impliquent généralement l’utilisation d’acides et de bases forts, ainsi que des conditions spécifiques de température et de pression pour garantir l’obtention du produit souhaité.

Méthodes de production industrielle

La production industrielle d’aminocamptothécine implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus comprend souvent des étapes telles que la cristallisation, la filtration et la purification pour obtenir le produit final. Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la qualité et la cohérence du composé .

Analyse Des Réactions Chimiques

Types de réactions

L’aminocamptothécine subit diverses réactions chimiques, notamment :

Oxydation : L’aminocamptothécine peut être oxydée pour former différents dérivés ayant une activité biologique modifiée.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’aminocamptothécine, ce qui peut améliorer sa solubilité et sa stabilité.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, modifiant les propriétés et l’activité du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les acides forts (par exemple, l’acide sulfurique), les bases (par exemple, l’hydroxyde de sodium) et les agents réducteurs (par exemple, l’hydrogène gazeux). Les conditions réactionnelles varient en fonction du produit souhaité, mais impliquent souvent des températures et des pressions contrôlées pour garantir des résultats optimaux .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d’aminocamptothécine ayant différentes activités biologiques. Ces dérivés sont souvent testés pour leur utilisation potentielle dans le traitement du cancer et d’autres applications médicales .

Applications de recherche scientifique

L’aminocamptothécine a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des dérivés de la camptothécine.

Biologie : Étudié pour ses effets sur les processus cellulaires, notamment la réplication et la transcription de l’ADN.

Médecine : Exploré pour son utilisation potentielle dans le traitement du cancer en raison de sa capacité à inhiber la topoisomérase I.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

Comparaison Avec Des Composés Similaires

L’aminocamptothécine est comparée à d’autres dérivés de la camptothécine, tels que :

Topotecan : Un dérivé hydrosoluble utilisé dans le traitement du cancer de l’ovaire et du cancer du poumon à petites cellules.

Irinotécan : Une prodrogue qui est convertie en sa forme active dans l’organisme et utilisée dans le traitement du cancer colorectal.

9-nitrocamptothécine : Un autre dérivé ayant une puissante activité antitumorale.

Unicité

L’aminocamptothécine est unique en raison de ses modifications spécifiques, qui améliorent sa solubilité et sa stabilité par rapport aux autres dérivés de la camptothécine. Ces propriétés en font un candidat prometteur pour un développement et une utilisation clinique ultérieurs .

Propriétés

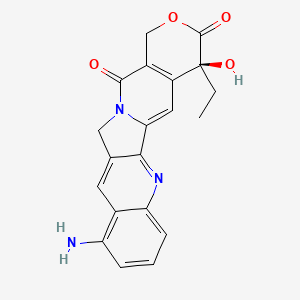

IUPAC Name |

(19S)-8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXVKZWTXQUGMW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873202 | |

| Record name | 9-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91421-43-1 | |

| Record name | 9-Aminocamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91421-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Amino-20(S)-camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-aminocamptothecin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12515 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 91421-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=603071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-AMINOCAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MB77ICE2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.